![molecular formula C8H9N3O4S B2580629 Methyl 2,2-dioxo-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate CAS No. 379236-73-4](/img/structure/B2580629.png)
Methyl 2,2-dioxo-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate
Overview
Description
Methyl 2,2-dioxo-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of thiadiazine derivatives and has shown promising results in various scientific research applications.
Scientific Research Applications
- Methyl 2,2-dioxo-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate (let’s call it MDDPT) can be synthesized through various methods, including alkaline hydrolysis of its ester precursor .
- A derivatographic study revealed optimal conditions for obtaining the anhydrous form of MDDPT, eliminating unwanted decomposition .
- Interestingly, MDDPT can form from the decarboxylation of both its acid form and sodium salt, even under mild conditions .
- When MDDPT reacts with alkyl halides in the DMSO/K2CO3 system, N-substituted derivatives are formed with good yields .
- Analogous compounds, such as methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate , have also been studied for their structure-activity relationships .
Synthesis and Structure
Thermal Stability and Decomposition
Biological Properties
N-Substituted Derivatives
Related Compounds
Multicomponent Reactions (MCRs)
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to interact with various targets, including katp channels and ampa receptors .
Mode of Action
Related compounds have been reported to act as katp channel activators, influencing insulin release from pancreatic b cells .
Biochemical Pathways
Related compounds have been reported to influence pathways associated with insulin release and vascular smooth muscle tissue .
Result of Action
Related compounds have been reported to have effects on insulin release and vascular smooth muscle tissue .
properties
IUPAC Name |
methyl 2,2-dioxo-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4S/c1-15-8(12)6-7-10-16(13,14)5-4-11(7)3-2-9-6/h2-3H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSANXLIRGPDIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN2C1=NS(=O)(=O)CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate 2,2-dioxide |
Synthesis routes and methods
Procedure details
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